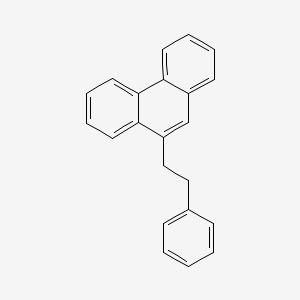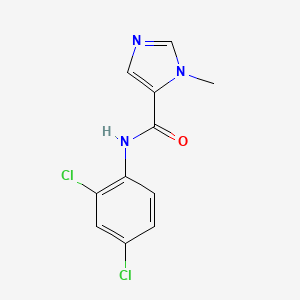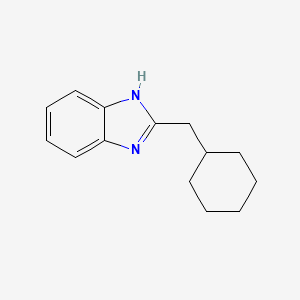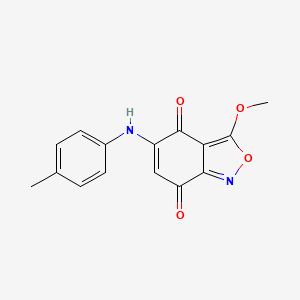
9-(2-Phenylethyl)phenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(2-Phenylethyl)phenanthrene is a polycyclic aromatic hydrocarbon (PAH) that consists of a phenanthrene core with a 2-phenylethyl substituent at the 9-position. This compound is part of a larger class of aromatic hydrocarbons known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Phenylethyl)phenanthrene typically involves the functionalization of phenanthrene derivatives. One common method is the palladium-catalyzed reaction using aryl iodides, ortho-bromobenzoyl chlorides, and norbornadiene in a one-pot reaction. This process involves ortho-C–H activation, decarbonylation, and a retro-Diels–Alder process . Another method includes the regioselective functionalization of 9-hydroxyphenanthrene, which can be derived from phenanthrene, the second most abundant polycyclic aromatic hydrocarbon in coal tar .
Industrial Production Methods
Industrial production of this compound often involves large-scale preparation of phenanthrene derivatives from coal tar. The process includes purification of technical phenanthrene, followed by specific functionalization reactions to introduce the 2-phenylethyl group at the 9-position .
Analyse Chemischer Reaktionen
Types of Reactions
9-(2-Phenylethyl)phenanthrene undergoes various chemical reactions, including:
Oxidation: Conversion to phenanthrenequinone using chromic acid.
Reduction: Formation of 9,10-dihydrophenanthrene with hydrogen gas and Raney nickel.
Substitution: Electrophilic halogenation to form 9-bromophenanthrene with bromine.
Common Reagents and Conditions
Oxidation: Chromic acid is commonly used for oxidation reactions.
Reduction: Hydrogen gas and Raney nickel are typical reagents for reduction.
Substitution: Bromine is used for electrophilic halogenation.
Major Products
Oxidation: Phenanthrenequinone
Reduction: 9,10-Dihydrophenanthrene
Substitution: 9-Bromophenanthrene
Wissenschaftliche Forschungsanwendungen
9-(2-Phenylethyl)phenanthrene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and material chemistry.
Biology: Studied for its interactions with biological molecules and potential biological activities.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, plastics, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 9-(2-Phenylethyl)phenanthrene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s aromatic nature allows it to participate in various chemical reactions, influencing its stability and reactivity . The 9,10 bond in phenanthrene is particularly reactive, resembling an alkene double bond in its chemical behavior .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenanthrene: A polycyclic aromatic hydrocarbon with three fused benzene rings.
Anthracene: Another polycyclic aromatic hydrocarbon with a linear arrangement of three benzene rings.
Phenanthridine: A nitrogen-containing derivative of phenanthrene used in dyes and as an oxidizing agent.
Uniqueness
9-(2-Phenylethyl)phenanthrene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other phenanthrene derivatives
Eigenschaften
CAS-Nummer |
106032-13-7 |
|---|---|
Molekularformel |
C22H18 |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
9-(2-phenylethyl)phenanthrene |
InChI |
InChI=1S/C22H18/c1-2-8-17(9-3-1)14-15-19-16-18-10-4-5-11-20(18)22-13-7-6-12-21(19)22/h1-13,16H,14-15H2 |
InChI-Schlüssel |
GTQSXFXNEZCADN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCC2=CC3=CC=CC=C3C4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-[(2-formylphenyl)methylidene]butanoate](/img/structure/B14338566.png)



![3-[(6-Bromonaphthalen-2-yl)oxy]propanenitrile](/img/structure/B14338588.png)
![2-[(2-Methylhept-6-en-3-yn-2-yl)oxy]ethan-1-ol](/img/structure/B14338596.png)


![2,2'-(Diselane-1,2-diyl)bis[N-(4-nitrophenyl)benzamide]](/img/structure/B14338612.png)




